![molecular formula C17H15ClFN5O B3015163 2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide CAS No. 920474-33-5](/img/structure/B3015163.png)
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide
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Description
2-chloro-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-6-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown potential in various applications, including medicinal chemistry, pharmacology, and drug discovery.
Scientific Research Applications
Antimicrobial Activities
Research has shown the significance of fluorine atoms in benzamide derivatives for enhancing antimicrobial activity. A study by Desai, Rajpara, and Joshi (2013) highlighted the synthesis of fluorobenzamides containing thiazole and thiazolidine moieties, demonstrating promising antimicrobial analogs. The presence of a fluorine atom at specific positions of the benzoyl group in the final compounds was crucial for increasing antimicrobial efficacy against a range of bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Fluorescence Sensing
Fluorine-substituted compounds have also been explored for their fluorescence sensing capabilities. Shi, Zhong, Guo, and Li (2015) synthesized two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks with selective sensitivity to benzaldehyde-based derivatives, including benzaldehyde and its derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+), showcasing potential as fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Synthesis Methodologies
On the synthesis front, Hobbs et al. (2010) explored the stability and structure of potential N-heterocyclic carbene precursors, targeting increased π-acceptor character with N-fluorophenyl substituents. Their work demonstrates the intricate balance between molecular structure and reactivity, contributing to the broader understanding of synthesis strategies for fluorinated compounds (Hobbs et al., 2010).
properties
IUPAC Name |
2-chloro-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-6-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c1-10-6-7-12(8-11(10)2)24-15(21-22-23-24)9-20-17(25)16-13(18)4-3-5-14(16)19/h3-8H,9H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZQXMNIROKQCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(C=CC=C3Cl)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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